molecular formula C19H18N2O4 B10972336 5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10972336
M. Wt: 338.4 g/mol
InChI Key: YBHQWPUWWZVZLU-UHFFFAOYSA-N
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Description

5-[(2-Ethoxy-1-naphthyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the pyrimidinetrione family, characterized by a pyrimidine ring with three keto groups. The presence of the ethoxy-naphthyl group adds to its distinctiveness, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ethoxy-1-naphthyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 2-ethoxy-1-naphthaldehyde with 1,3-dimethylbarbituric acid. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethoxy-1-naphthyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, dihydro compounds, and various substituted naphthyl derivatives.

Scientific Research Applications

5-[(2-Ethoxy-1-naphthyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-ethoxy-1-naphthyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the target. The ethoxy-naphthyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Methoxy-1-naphthyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(2-Propoxy-1-naphthyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

Compared to similar compounds, 5-[(2-ethoxy-1-naphthyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits unique properties due to the presence of the ethoxy group. This group influences its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H18N2O4/c1-4-25-16-10-9-12-7-5-6-8-13(12)14(16)11-15-17(22)20(2)19(24)21(3)18(15)23/h5-11H,4H2,1-3H3

InChI Key

YBHQWPUWWZVZLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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